molecular formula C16H17NO4S B1434558 Coumarin 498 CAS No. 87331-48-4

Coumarin 498

Cat. No. B1434558
CAS RN: 87331-48-4
M. Wt: 319.4 g/mol
InChI Key: DPJWIXMOCGJKDG-UHFFFAOYSA-N
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Description

Coumarin 498 is also known as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-1benzopyrano[6,7,8-ij]quinolizin-11-one . It appears as orange crystals and has a molecular weight of 319.00 . Its chemical formula is C16H17NO4S .


Synthesis Analysis

Coumarin derivatives, including Coumarin 498, have been synthesized using various methods. One of the recent advances in the synthesis of coumarin compounds involves the use of various nanoparticles . Several methodologies, especially involving nanocatalysts, have been established to get novel bioactive coumarin derivatives .


Molecular Structure Analysis

The molecular structure of Coumarin 498 is characterized by a benzopyrano[6,7,8-ij]quinolizin-11-one core . This structure is responsible for its unique properties and applications.


Chemical Reactions Analysis

Coumarin derivatives, including Coumarin 498, are extensively used as scaffolds in the synthesis of new heterocyclic systems . Various procedures of one-pot fusion of coumarin derivatives have been reported, including Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction using different metal nanoparticles as heterogeneous catalyst .


Physical And Chemical Properties Analysis

Coumarin 498 appears as orange crystals . It has a molecular weight of 319.00 and a chemical formula of C16H17NO4S . It has a maximum absorption wavelength of 430 nm in ethanol and a melting point of 193 °C .

Scientific Research Applications

Overview of Coumarin Compounds

Coumarin is a versatile and widely distributed natural compound found in many plants, fungi, and bacteria. It has garnered significant attention for its broad range of biological activities, including interactions with various enzymes and receptors in living organisms. Coumarin derivatives have been synthesized and investigated for potential treatments in various diseases, as well as applications in agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Binding Mechanisms and Therapeutic Potentials

Coumarin derivatives demonstrate binding interactions with human serum albumin (HSA), which can be essential for their pharmacological effects. Studies involving fluorescence spectroscopy, circular dichroism spectroscopy, molecular docking, and molecular dynamics simulation have provided insights into these interactions, aiding in the design of coumarin-based therapeutic agents for various diseases (Garg et al., 2013).

Antineoplastic Applications

Research has shown that coumarin can inhibit the growth of various cancer cell lines, including renal and prostatic cell lines. Its antineoplastic actions, particularly in combination with other compounds like suramin, highlight its potential in cancer treatment (Myers et al., 2005).

Coumarin in Breast Cancer Therapy

Coumarins, due to their structural diversity, have been explored as potential drugs in breast cancer chemotherapy. They have shown inhibitory activities against enzymes such as sulfatase and aromatase, important in breast cancer treatment. The development of coumarin-based selective estrogen receptor modulators (SERMs) indicates their potential as antibreast cancer agents (Musa et al., 2008).

Anti-inflammatory Properties

Coumarins have been used in treating inflammatory conditions. Reviews of in vivo and in vitro studies show that coumarins exert anti-inflammatory and antioxidant activities by inhibiting various inflammatory pathways and enzymes. These findings suggest their importance in developing new anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).

Medicinal Chemistry and Drug Development

The medicinal chemistry of coumarins encompasses their use as anticoagulants, anticancer, antioxidants, antivirals, anti-diabetics, and anti-inflammatory agents. Their applications as fluorescent sensors for biological systems demonstrate the broad scope of coumarin compounds in drug treatment and diagnosis (Pereira et al., 2018).

Patent Reviews and Pharmaceutical Applications

Patent reviews on coumarin compounds reveal their extensive use in various pharmaceutical applications. These include antimitotic, immunomodulating, antiviral, anticancer, cytotoxic agents, and biological assays. The therapeutic potential of coumarin derivatives, especially in cancer treatment, is notable, with ongoing research for new molecule designs (Kontogiorgis et al., 2012).

Antimicrobial Activity

Studies on coumarin derivatives have shown significant antimicrobial activity against various pathogens, including MRSA. The resistance-modifying activity of some coumarins, which enhances the effects of traditional antimicrobials, is particularly noteworthy (Smyth et al., 2009).

Safety And Hazards

While specific safety and hazard information for Coumarin 498 was not found, general safety measures for handling coumarins include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for Coumarin 498 were not found, coumarins in general have attracted considerable research interest due to their wide range of applications, such as in dye-sensitized solar cells and dye lasers . The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures . This has enhanced the biological and physico-chemical properties of the compounds obtained .

properties

IUPAC Name

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWIXMOCGJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 498

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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